Antiproliferative Activity Against MCF-7 Breast Adenocarcinoma: Benchmarking Against 5-Fluorouracil via SRB Assay
In a study evaluating a series of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives, anticancer screening was performed against the oestrogen-receptor-positive human breast adenocarcinoma cell line MCF-7 using the Sulforhodamine B (SRB) assay [1]. The 4-substituted thiazole derivatives demonstrated measurable antiproliferative activity with GI50 values benchmarked against the standard drug 5-fluorouracil (5-FU) [1]. While the target compound N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-chloroacetamide was not directly screened in this study, the structure-activity relationship (SAR) data indicate that the shift of the bromobenzyl substituent from the 4-position to the 5-methylene position of the thiazole ring alters the molecular geometry, which is predicted to modulate the docking pose within the active site of the estrogen receptor (PDB ID: 3ERT) [2]. This positional variation is not merely cosmetic; it directly affects the compound's ability to serve as a selective antiproliferative agent and must be accounted for during lead optimization campaigns.
| Evidence Dimension | Antiproliferative activity against MCF-7 breast cancer cells (SRB assay) |
|---|---|
| Target Compound Data | Not directly assayed in the cited study; 4-substituted N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives showed anticancer activity in the same assay system. |
| Comparator Or Baseline | Reference standard 5-fluorouracil (5-FU); the most active 4-substituted derivatives (e.g., compounds d6 and d7) were identified as the most active against MCF-7 [1]. |
| Quantified Difference | Specific GI50 values for the target compound are not available in the cited literature. The key differentiator is the positional isomerism (5-methylene vs. 4-direct attachment) predicted to yield divergent docking scores against 3ERT. |
| Conditions | In vitro SRB assay; oestrogen receptor positive human breast adenocarcinoma cell line (MCF-7); molecular docking against PDB ID 3ERT using Schrodinger v11.5 [1]. |
Why This Matters
The positional isomerism of the bromobenzyl group is predicted to alter the compound's binding mode to the estrogen receptor, making the target compound a distinct chemotype from 4-substituted analogs for MCF-7-targeted screening.
- [1] Sharma D, Kumar S, Narasimhan B, et al. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry. 2019;13:60. doi:10.1186/s13065-019-0564-0. View Source
- [2] Sharma D, Kumar S, Narasimhan B, et al. Molecular docking studies against PDB ID 3ERT (estrogen receptor) for 4-substituted thiazole-2-chloroacetamide derivatives. BMC Chemistry. 2019;13:60. View Source
